
Isodecyl oleate
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Overview
Description
Isodecyl oleate is an ester derived from oleic acid and isodecanol. It is a clear, odorless, and lightweight liquid commonly used as an emollient and skin conditioning agent in various personal care and cosmetic products . This compound is known for its excellent lubricating properties and low viscosity, making it a versatile ingredient in multiple applications .
Preparation Methods
Isodecyl oleate is synthesized through the esterification of oleic acid with isodecanol, a synthetic alcohol derived from petroleum . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . Industrial production methods follow similar principles but are scaled up to produce larger quantities of the compound .
Chemical Reactions Analysis
Isodecyl oleate undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can convert this compound back to its alcohol and acid components.
Substitution: This reaction can occur under specific conditions, leading to the formation of different esters or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Production
Isodecyl oleate is characterized by its branched-chain structure, which imparts unique properties such as low viscosity and high solvency. It is produced through a biocatalytic process involving lipase enzymes, which enhances sustainability by reducing solvent use and energy consumption during production . The process achieves a conversion rate of approximately 95% at a temperature of 50°C, demonstrating its efficiency and eco-friendliness .
Cosmetic Applications
This compound is widely utilized in cosmetic formulations due to its excellent emulsifying, dispersing, and moisturizing properties. It serves as an effective ingredient in:
- Makeup Products : Acts as a solvent and emollient, providing a smooth application and enhancing skin feel.
- Makeup Removers : Its solvency helps in effectively breaking down oils and pigments, facilitating easy removal of makeup .
- Hair Care Products : Contributes to the conditioning of hair by improving manageability and shine while protecting against damage .
Case Study: Hair Care Formulation
A study highlighted the role of this compound in hair care formulations, showing that it significantly improves the stability of keratin structures within hair fibers. The compound's interaction with keratin enhances the overall mechanical properties of hair, making it more resilient to styling processes .
Pharmaceutical Applications
In the pharmaceutical sector, this compound is explored for its potential as a drug delivery agent. Its ability to enhance the solubility of hydrophobic drugs makes it valuable in formulating oral and topical medications.
Toxicity Studies
Toxicity assessments have shown that this compound has a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg body weight/day in rats, indicating a favorable safety profile for potential pharmaceutical applications . However, caution is advised during reproductive phases, as higher doses have shown adverse effects on offspring viability .
Industrial Applications
This compound finds utility in various industrial applications due to its lubricating properties. It is used in:
- Lubricants : Its low viscosity makes it suitable for high-performance lubricants in machinery.
- Plasticizers : Enhances flexibility and durability in plastic products.
Safety Profile
The safety assessment of this compound indicates that it does not cause skin sensitization or irritation when applied topically. Studies demonstrate that it is well-tolerated in both animal models and human applications .
Summary of Toxicity Findings
Study Type | Species | Dose (mg/kg) | Findings |
---|---|---|---|
Oral Toxicity | Sprague Dawley Rats | 1000 | NOAEL established; no adverse effects |
Reproductive Toxicity | Sprague Dawley Rats | 1000 | Increased post-implantation losses |
Skin Irritation | Rabbits | N/A | No irritation observed |
Mechanism of Action
The mechanism of action of isodecyl oleate involves its ability to form a thin, non-greasy film on the skin, providing a soft and smooth appearance . After inhalation exposure, it is conceivable that this compound is cleaved into oleic acid and isodecyl alcohol in the lungs . Oleic acid is used in animal experiments as a model substance for the development of acute respiratory distress syndrome (ARDS) in humans .
Comparison with Similar Compounds
Isodecyl oleate is often compared to similar compounds such as:
Decyl Oleate: Made from straight-chained decyl alcohol, it shares similar properties but differs in the structure of the alcohol component.
Methyl Oleate: This compound is chemically related and undergoes similar autoxidation reactions.
Pelargonic Acid Esters: These esters function as skin-conditioning agents in cosmetics and have similar applications.
This compound is unique due to its branched-chain alcohol component, which provides distinct properties such as better spreading and lower viscosity compared to its straight-chained counterparts .
Biological Activity
Isodecyl oleate is an ester derived from isodecanol and oleic acid, commonly used in cosmetics and personal care products due to its emollient properties. This compound has garnered attention for its potential biological activities, particularly in toxicity, reproductive effects, and skin sensitization. This article reviews the biological activity of this compound based on various studies, including toxicity assessments, reproductive effects, and potential applications in cosmetic formulations.
Acute Toxicity
This compound exhibits low acute oral toxicity. Studies have reported an LD50 greater than 40 mL/kg body weight in Wistar rats, indicating a relatively safe profile for acute exposure . In a controlled study involving intragastric intubation at varying doses (2.5 to 40 mL/kg), only one death was recorded at the highest dose level, with no treatment-related effects observed in surviving animals .
Subchronic Toxicity
In a 14-day study with Sprague Dawley rats, doses of this compound up to 1000 mg/kg body weight per day were administered without significant adverse effects on body weight or organ health . The study established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg for both male and non-pregnant female rats. However, adverse reproductive effects were noted in pregnant females at this dose, including increased post-implantation losses and reduced litter weights .
Skin Sensitization and Irritation
This compound was found to be non-irritating to the skin and eyes in rabbit studies. Additionally, it did not induce skin sensitization in guinea pigs . These findings suggest that this compound can be considered safe for topical application in cosmetic formulations.
Reproductive and Developmental Toxicity
The reproductive toxicity of this compound was assessed through studies involving female Sprague Dawley rats during mating, pregnancy, and lactation. The findings indicated that while males tolerated high doses without adverse effects, females experienced significant reproductive challenges at the highest tested dose of 1000 mg/kg. Specifically, there was a notable increase in post-implantation losses (21.7% compared to 7.6% in controls) and stillbirths .
Summary of Reproductive Effects
Dose (mg/kg) | Post-Implantation Loss (%) | Stillbirths | Total Litter Weight Reduction (%) |
---|---|---|---|
Control | 7.6 | 0 | - |
1000 | 21.7 | 9 | 24.4 |
These results indicate a concerning impact on reproductive health when exposed to high concentrations of this compound during critical developmental periods.
Genotoxicity Studies
Current research suggests that this compound is not genotoxic. Studies with structurally similar compounds did not show any genotoxic effects in bacterial or mammalian cell assays. Furthermore, no micronuclei were induced in the bone marrow of mice following exposure to related esters .
Applications in Cosmetics
Given its favorable safety profile and emollient properties, this compound is widely used in cosmetic formulations. It functions as a skin conditioning agent and solvent for active ingredients . Its ability to enhance the skin feel without causing irritation makes it suitable for various personal care products.
Common Uses
- Emollient : Provides moisture and softness to the skin.
- Solvent : Helps dissolve other cosmetic ingredients.
- Skin Conditioning Agent : Improves the overall texture and appearance of skin.
Study on Dermal Penetration
A study investigated the dermal penetration of this compound when applied topically. Results indicated that it effectively penetrated the stratum corneum without significant systemic absorption, supporting its use as a safe topical agent in cosmetics .
Safety Assessment Report
A comprehensive safety assessment report concluded that both decyl and isodecyl oleates possess low acute oral toxicities with no significant adverse effects observed at typical usage concentrations in cosmetics . This reinforces their safety for consumer use.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the thermal stability of isodecyl oleate in lipid-based formulations?
Differential Scanning Calorimetry (DSC) is a primary method for analyzing thermal behavior, as it detects phase transitions (e.g., melting/crystallization) and interactions with other lipids. For instance, DSC curves can reveal how this compound modifies the melting profile of wax matrices in nanostructured lipid carriers (NLCs) . Researchers should compare pure this compound with mixtures (e.g., wax blends) to identify temperature-dependent interactions. Ensure consistent heating/cooling rates (e.g., 5°C/min) and replicate measurements to validate trends.
Q. How can researchers ensure the reproducibility of this compound synthesis in laboratory settings?
Document reaction conditions (e.g., molar ratios, catalysts, temperature) and validate purity using chromatography (HPLC/GPC) or spectroscopic methods (FTIR, NMR). Follow protocols from regulatory databases (e.g., ECHA) for standardized synthesis pathways . Include control batches and cross-validate results with independent labs. Subsampling protocols, such as incremental sampling from homogenized batches, minimize variability in analytical outcomes .
Q. What are the standard toxicological evaluation protocols for assessing this compound safety in preclinical studies?
Follow OECD guidelines for acute toxicity (e.g., LD50 tests) and repeated-dose studies (28-90 days). For example, oral administration in rats at varying doses (e.g., 100–1000 mg/kg/day) with endpoints like organ histopathology and hematological parameters . Include negative controls and statistical power analysis to ensure detectability of adverse effects.
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in DSC data when this compound is mixed with other lipid components?
Contradictions often arise from non-uniform mixing or polymorphic transitions. Use a factorial design to test variables: (1) lipid ratios, (2) heating rates, and (3) annealing steps. For example, compare DSC thermograms of this compound-wax mixtures at 10%, 20%, and 30% concentrations to identify concentration-dependent phase separation . Pair DSC with X-ray diffraction (XRD) to correlate thermal events with structural changes.
Q. What methodological considerations are critical when formulating PICOT-based research questions for studying this compound in topical drug delivery systems?
Apply the PICOT framework:
- P (Population): Human skin models or ex vivo tissue.
- I (Intervention): this compound as a permeation enhancer.
- C (Comparison): Alternative emollients (e.g., isopropyl myristate).
- O (Outcome): Drug bioavailability or skin irritation scores.
- T (Time): 24-hour absorption kinetics. This structure ensures specificity, enabling targeted literature reviews and hypothesis-driven experimental designs .
Q. How can subsampling variability be minimized in analytical studies of this compound to ensure data reliability?
Use rotary sample dividers or coning/quartering techniques to homogenize bulk materials. For particulate samples, calculate the minimum subsample mass using Gy’s sampling theory to reduce compositional heterogeneity . Validate homogeneity via variance analysis across subsamples (ANOVA, p > 0.05).
Q. What strategies are effective for reconciling discrepancies between in vitro and in vivo toxicological data of this compound?
Discrepancies may stem from metabolic differences or bioavailability. Conduct parallel studies: (1) in vitro assays (e.g., cytotoxicity in HaCaT cells) with physiologically relevant concentrations, and (2) in vivo rat studies measuring systemic exposure (e.g., plasma pharmacokinetics). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to in vivo outcomes .
Properties
CAS No. |
67953-27-9 |
---|---|
Molecular Formula |
C28H54O2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
8-methylnonyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C28H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28(29)30-26-23-20-17-18-21-24-27(2)3/h11-12,27H,4-10,13-26H2,1-3H3/b12-11- |
InChI Key |
ODMZDMMTKHXXKA-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
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